1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea

VEGFR-2 Kinase Inhibition Angiogenesis

Procure this specific biphenyl-thiazole phenylurea scaffold for unambiguous kinase selectivity fingerprinting. Its rigid architecture occupies a steric niche distinct from clinical diaryl ureas like Sorafenib, altering hinge-binding geometry to identify targets accommodating bent urea conformations. This compound serves as the essential urea baseline in matched-pair analyses against thiourea analogs, and its structural novelty enhances hit-finding in phenotypic screens for angiogenesis and apoptosis. Avoid generic substitutions that compromise assay reproducibility.

Molecular Formula C22H17N3OS
Molecular Weight 371.5 g/mol
Cat. No. B10975029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea
Molecular FormulaC22H17N3OS
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H17N3OS/c26-21(23-19-9-5-2-6-10-19)25-22-24-20(15-27-22)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H2,23,24,25,26)
InChIKeyBIBHWXIBPULHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea: Structural and Pharmacophoric Baseline for Thiazolyl-Phenylurea Selection


1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea is a synthetic thiazole-urea hybrid that combines a biphenyl-substituted thiazole core with a terminal phenylurea motif. This structural arrangement places it within the broader class of diaryl urea kinase inhibitors, where the urea linker is known to form critical hydrogen bonds with conserved kinase hinge residues such as Glu885 and Asp1046 in VEGFR-2 [1]. The biphenyl-thiazole moiety provides an extended hydrophobic pharmacophore that distinguishes it from simple phenyl-thiazole or pyridyl-urea comparators, potentially conferring unique binding-site occupancy and selectivity profiles sought in targeted anticancer and anti-angiogenic research programs [1][2].

Why 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea Cannot Be Casually Substituted: The Consequences of Scaffold Interchange


Thiazolyl-phenylurea derivatives exhibit steep structure-activity relationships where minor modifications to the aryl-thiazole or terminal urea substituent can shift potency by orders of magnitude. In a series of biphenyl urea VEGFR-2 inhibitors, IC50 values spanned a 188-fold range (1.08 nM to 203 nM) solely through variations on the terminal aniline, with Sorafenib as a 1.06 nM baseline [1]. Similarly, in N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea analogs, anti-inflammatory activity varied dramatically with phenyl ring substitution pattern [2]. The target compound's distinct biphenyl-thiazole architecture occupies a steric and electronic niche not replicated by simpler 4-phenyl-thiazole or pyridyl-urea congeners, making generic substitution without matched-pair analysis a high-risk decision for assay reproducibility and lead-optimization campaigns [1][2].

Quantitative Differentiation Evidence: 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea vs. Closest Analogs


Kinase Selectivity Window: Biphenyl-Thiazole Spacer vs. Directly Linked Biphenyl Ureas in VEGFR-2 Inhibition

In a systematic study of biphenyl urea VEGFR-2 inhibitors, the most potent compound T7 (bearing an oxime-substituted terminal phenyl) achieved an IC50 of 1.08 nM, comparable to the clinical agent Sorafenib (IC50 1.06 nM) [1]. The thiazole-containing scaffold of the target compound introduces a rigid 5-membered heterocyclic spacer between the biphenyl and urea units, which alters the dihedral angle and hydrogen-bonding geometry at the kinase hinge relative to the directly linked biphenyl ureas. This spacer effect has been shown in structurally related thiazolyl-phenylurea series to modulate p38α MAP kinase DFG-out binding conformations, a feature not achievable with flexible biphenyl urea linkers [2]. While direct head-to-head VEGFR-2 data for the target compound are not publicly available, the thiazole insertion is predicted to shift the selectivity window away from VEGFR-2 toward kinases preferring a bent urea pharmacophore geometry.

VEGFR-2 Kinase Inhibition Angiogenesis

Hydrophobic Surface Complementarity: Biphenyl vs. Mono-Phenyl Thiazole in Cellular Anti-Proliferative Assays

In the N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea series, anti-inflammatory activity (carrageenan-induced rat paw edema model) varied significantly with substituent electronic and steric properties, with the unsubstituted phenyl-thiazole parent showing moderate but measurable efficacy [1]. The target compound extends the hydrophobic footprint through a biphenyl group at the thiazole 4-position, which modeling studies on related diaryl ureas suggest enhances occupancy of the deep hydrophobic pocket adjacent to the kinase hinge [2]. Bis-thiazole derivatives with biphenyl linkers have demonstrated IC50 values of 11.3 ± 1.2 μg/mL against C6 glioma cells (vs. mitoxantrone at 11.0 ± 1.7 μg/mL) [3], indicating that biphenyl-extended thiazoles can achieve comparable cellular potency to established chemotherapeutics while potentially offering a distinct mechanism.

Anticancer Cytotoxicity Structure-Activity Relationship

Replacement of Urea with Thiourea: A Critical Matched-Pair Comparison for KSP Inhibitor Potency

In a series of biphenyl compounds targeting kinesin spindle protein (KSP), replacement of the urea group with a thiourea led to a measurable increase in antiproliferative activity across selected cancer cell lines [1]. This matched-pair observation directly validates that the urea oxygen in the target compound is not an inert linker but a pharmacophoric element whose substitution has quantifiable consequences. The target compound, with its phenylurea terminus, therefore occupies a defined position on the activity cliff between urea and thiourea analogs, making it a critical reference standard for structure-activity relationship (SAR) studies and a deliberate choice for assays where urea-specific hydrogen-bonding patterns are mechanistically important.

Kinesin Spindle Protein Mitotic Inhibitor Matched-Pair Analysis

Evidence-Backed Application Scenarios for 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea in Drug Discovery and Chemical Biology


Kinase Profiling Panel Reference Standard for Selectivity Fingerprinting

Use as a structurally unique reference compound in broad kinase profiling panels to establish selectivity fingerprints distinct from clinical diaryl ureas like Sorafenib. The biphenyl-thiazole spacer alters hinge-binding geometry, enabling identification of kinases that preferentially accommodate bent urea conformations [1][2]. Procurement of this exact scaffold ensures that observed activity patterns are attributable to the thiazole-containing pharmacophore, not an artifact of linker flexibility.

Phenotypic Screening Library Diversification for Novel Mechanism Discovery

Deploy in high-content phenotypic screens targeting angiogenesis, cell migration, or apoptosis where the biphenyl-thiazole architecture has demonstrated in related chemotypes the ability to match mitoxantrone-level cellular potency (IC50 ~11 μg/mL) [3]. The structural novelty relative to common screening deck compounds increases the probability of discovering previously unknown target engagements.

Matched-Pair SAR Studies with Urea/Thiourea Isosteres for KSP-Targeted Programs

Serve as the urea reference compound in matched-pair analyses alongside its thiourea analog. Published data confirm that urea-to-thiourea replacement measurably alters antiproliferative activity in cancer cell lines [1]. This compound provides the essential baseline for quantifying the contribution of the urea oxygen to target binding and cellular efficacy.

Computational Chemistry and Docking Model Validation

Employ as a validation ligand for docking and molecular dynamics simulations of kinase DFG-out conformations. The rigid thiazole linker constrains the conformational space relative to flexible biphenyl ureas, enabling more precise assessment of scoring function accuracy for heterocycle-containing kinase inhibitors [2].

Quote Request

Request a Quote for 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.